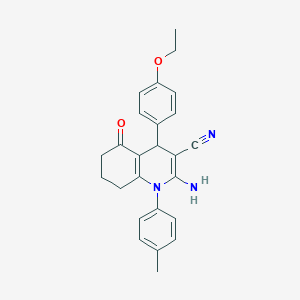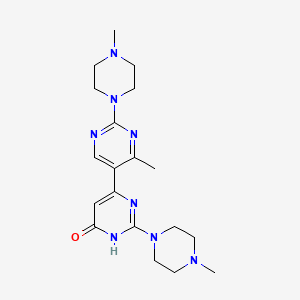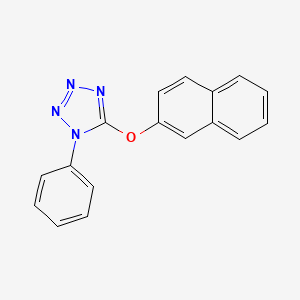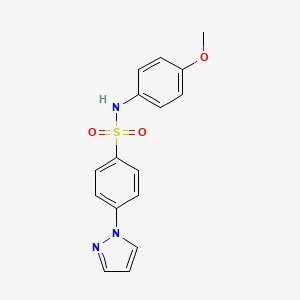![molecular formula C23H26N4O4S B6000848 4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one](/img/structure/B6000848.png)
4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyridazinone core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Piperazine Derivative: : The synthesis begins with the preparation of the piperazine derivative. This can be achieved by reacting 2-methoxyphenylamine with piperazine in the presence of a suitable base, such as potassium carbonate, in a solvent like chloroform .
-
Introduction of the Sulfonyl Group: This can be accomplished by reacting the piperazine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions .
-
Formation of the Pyridazinone Core: : The final step involves the formation of the pyridazinone core. This can be achieved by reacting the sulfonylated piperazine derivative with a suitable pyridazinone precursor under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound has been evaluated for its binding affinity to various receptors, including alpha1-adrenergic receptors.
Biological Research: The compound has been used in molecular docking studies to understand its interaction with target proteins and pathways involved in neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one involves multiple molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: The compound has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells.
NF-kB Inflammatory Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Alpha1-Adrenergic Receptors: The compound exhibits binding affinity to alpha1-adrenergic receptors, which are involved in various neurological and psychiatric conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities with 4-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one and have been studied for their alpha1-adrenergic receptor affinity.
Triazole-Pyrimidine Hybrids: These compounds have been evaluated for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
This compound is unique due to its combination of a piperazine ring, sulfonyl group, and pyridazinone core, which contribute to its diverse biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
5-[[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-17-15-19(23(28)25-24-17)16-18-7-9-20(10-8-18)32(29,30)27-13-11-26(12-14-27)21-5-3-4-6-22(21)31-2/h3-10,15H,11-14,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQDSOKYIQNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B6000793.png)

![(2,4-difluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6000805.png)
![N-(3,4-dichlorophenyl)-4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B6000813.png)
![methyl 4-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6000814.png)

![1,2,4',5-tetramethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] 2-hydroxy-1,2,3-propanetricarboxylate (salt)](/img/structure/B6000824.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6000826.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6000836.png)
![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)


